molecular formula C14H20O5 B13148923 Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate

Ethyl 3-(2,4,5-trimethoxyphenyl)propanoate

Cat. No.: B13148923
M. Wt: 268.30 g/mol
InChI Key: UZPVWMQTSRIPCG-UHFFFAOYSA-N
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Description

Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester is an organic compound with the molecular formula C14H18O6 It is a derivative of benzenepropanoic acid, featuring three methoxy groups attached to the benzene ring and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester typically involves the esterification of 2,4,5-trimethoxybenzenepropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is usually subjected to distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethoxybenzenepropanoic acid or 2,4,5-trimethoxybenzophenone.

    Reduction: Formation of 2,4,5-trimethoxybenzenepropanol.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality play a crucial role in its reactivity and interactions. It can act as a substrate for enzymatic reactions or as a ligand for binding to receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenepropanoic acid, ethyl ester: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    3,4,5-Trimethoxybenzenepropanoic acid: Similar structure but without the ethyl ester group.

Uniqueness

Benzenepropanoicacid,2,4,5-trimethoxy-,ethylester is unique due to the presence of both methoxy groups and an ethyl ester functional group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

ethyl 3-(2,4,5-trimethoxyphenyl)propanoate

InChI

InChI=1S/C14H20O5/c1-5-19-14(15)7-6-10-8-12(17-3)13(18-4)9-11(10)16-2/h8-9H,5-7H2,1-4H3

InChI Key

UZPVWMQTSRIPCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

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